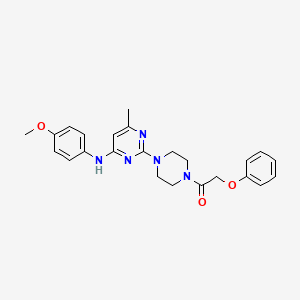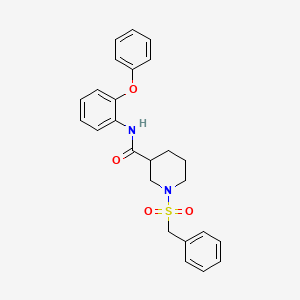![molecular formula C21H18ClN5O2S B14970095 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B14970095.png)
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrole ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting hydrazine with a suitable nitrile derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the triazole intermediate.
Formation of the Pyrrole Ring: The pyrrole ring is formed by cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol derivative under basic conditions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent, such as acetic anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Cyclization: Sulfuric acid, sodium hydroxide, and ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Cyclization: New heterocyclic compounds.
Applications De Recherche Scientifique
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes, including cell signaling, apoptosis, and gene expression.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and chlorophenyl groups but lacks the pyrrole and acetamide moieties.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound has a similar acetamide moiety but differs in the core structure, featuring an indole ring instead of the triazole and pyrrole rings.
Uniqueness
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of the triazole, pyrrole, and chlorophenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H18ClN5O2S |
|---|---|
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-18-6-4-5-17(13-18)23-19(28)14-30-21-25-24-20(15-7-9-16(22)10-8-15)27(21)26-11-2-3-12-26/h2-13H,14H2,1H3,(H,23,28) |
Clé InChI |
CTZYNBFNABRJAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B14970016.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14970020.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide](/img/structure/B14970021.png)

![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970050.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14970056.png)
![1,1'-(3-ethyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B14970059.png)
![methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14970062.png)

![5-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14970078.png)
![2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970086.png)
![6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14970098.png)
![4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B14970103.png)
![3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B14970111.png)
